Home > Products > Screening Compounds P135593 > 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea - 1796969-53-3

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea

Catalog Number: EVT-3084674
CAS Number: 1796969-53-3
Molecular Formula: C23H28N4O3
Molecular Weight: 408.502
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79)

Compound Description: SN79 is a canonical sigma-2 receptor antagonist. [] It is known to induce cell death in tumor cells, suggesting its involvement in apoptotic pathways. [] Additionally, SN79 has been shown to stimulate glycolytic hallmarks, suggesting a potential pro-survival function in cancer cells. []

Relevance: SN79 shares a core benzoxazolone structure with 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea. Both compounds feature a benzoxazol-2(3H)-one moiety, highlighting their structural relationship within the benzoxazolone family. []

(R)-2-(4-(Benzo[d]oxazol-2-yl)piperazin-1-yl)-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide (Compound 1)

Compound Description: This compound is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4). [] It was radiolabeled with carbon-14 and stable isotopes to study its pharmacological properties. []

Relevance: Compound 1 also features a benzo[d]oxazol-2-yl moiety linked to a piperazine ring, a structural feature it shares with 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea. [] This shared substructure places both compounds within a group of benzoxazole derivatives with diverse biological activities.

4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

Compound Description: BMS-695735 is an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad-spectrum in vivo antitumor activity. [] It was developed to address the ADME issues of its predecessor compound, BMS-536924. []

Relevance: Although BMS-695735 features a benzo[d]imidazol-2-yl core instead of a benzo[d]oxazol-2-yl, the presence of the 4-yl piperidine and the 2-amino-pyridine moiety makes it structurally similar to 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea. Both compounds exhibit a common motif of a substituted aromatic ring linked to a 4-substituted piperidine, followed by a 2-substituted pyridine ring. [] This structural similarity allows for comparative analysis of their biological activities and potential drug development strategies.

1-(1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)-3-(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas (8a-d)

Compound Description: These compounds are novel derivatives with a nitro-substituted benzo[d]oxazole core. [] They were synthesized by a multi-step process and evaluated for potential antimicrobial activity. []

Relevance: The inclusion of a nitro-substituted benzo[d]oxazole and a urea group in compounds 8a-d makes them structurally related to 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea. Both share the common structural motif of a substituted benzo[d]oxazole linked to a urea group, although with different connecting linkers. [] This structural similarity points towards their shared chemical heritage within the broader class of substituted benzo[d]oxazole derivatives.

{4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048)

Compound Description: JJKK-048 is a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL). [] It has shown promising analgesic effects in animal studies without causing significant cannabimimetic side effects. []

Relevance: Both JJKK-048 and 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea feature a substituted piperidine ring as a central structural element. [] Although their substituted aromatic rings and functional groups differ, this shared core structure underscores the importance of the piperidine motif in medicinal chemistry and its potential to interact with various biological targets.

Overview

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea is a complex organic compound that incorporates multiple functional groups, making it of significant interest in medicinal chemistry. This compound is categorized primarily as a urea derivative, which is a common structure in pharmacologically active compounds.

Source

The compound is synthesized through various chemical reactions, often involving the combination of piperidine derivatives with substituted phenyl and urea moieties. Its structure suggests potential interactions with biological targets, particularly in neuropharmacology and oncology.

Classification

This compound can be classified under:

  • Chemical Class: Urea derivatives
  • Functional Groups: Urea, aromatic rings, piperidine
Synthesis Analysis

Methods

The synthesis of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea typically involves:

  1. Formation of the Urea Linkage: This can be achieved through the reaction of isocyanates with amines or through direct condensation of amines with carbonyl compounds.
  2. Piperidine Substitution: The piperidine ring can be introduced via nucleophilic substitution reactions where a suitable leaving group is displaced by the piperidine nitrogen.
  3. Aromatic Substitutions: The benzo[d]oxazole and methoxyphenethyl groups are usually incorporated through electrophilic aromatic substitution or coupling reactions.

Technical Details

The synthesis may involve protecting groups to prevent undesired reactions during multi-step processes. For example, using Boc (tert-butyloxycarbonyl) protection on amines can facilitate selective reactions without affecting other functional groups.

Molecular Structure Analysis

Structure

The molecular structure of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea features:

  • A central urea moiety connecting two distinct aromatic systems.
  • A piperidine ring that contributes to its three-dimensional conformation and potentially its biological activity.

Data

The molecular formula can be represented as C20H24N4O3C_{20}H_{24}N_{4}O_{3}, with a molecular weight of approximately 368.43 g/mol. The structural representation includes:

  • Benzo[d]oxazole: A fused bicyclic system contributing to the compound's lipophilicity.
  • Methoxyphenethyl group: Enhancing the compound's interaction profile with biological targets.
Chemical Reactions Analysis

Reactions

The compound may undergo several chemical transformations, including:

  1. Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions, leading to the corresponding amine and carbon dioxide.
  2. Oxidation/Reduction: Functional groups within the aromatic rings can participate in redox reactions, affecting their reactivity and biological activity.

Technical Details

Reactions involving this compound should be carefully controlled to avoid decomposition or unwanted side reactions. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring reaction progress and purity.

Mechanism of Action

Process

The mechanism of action for 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea likely involves interaction with specific receptors or enzymes in biological systems. Given its structural characteristics, it may act on neurotransmitter pathways or inhibit specific enzymes related to disease processes.

Data

Experimental data from pharmacological studies indicate that compounds with similar structures often exhibit activity at targets such as:

  • Serotonin receptors
  • Dopamine receptors
    These interactions may lead to modulation of signaling pathways critical for therapeutic effects.
Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to exhibit:

  • Solubility: Moderate solubility in polar solvents due to the presence of urea and phenolic groups.
  • Melting Point: Specific melting point data would require empirical measurement but is anticipated to fall within a typical range for similar organic compounds.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Potentially reactive at sites near the urea moiety, allowing for further derivatization or conjugation with other molecules for enhanced activity.
Applications

Scientific Uses

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing drugs targeting central nervous system disorders.
  • Biochemical Research: Investigating mechanisms of action related to neurotransmitter modulation and enzyme inhibition.

Research into this compound could yield significant insights into its therapeutic potential and guide future drug design efforts targeting specific diseases.

Properties

CAS Number

1796969-53-3

Product Name

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea

IUPAC Name

1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea

Molecular Formula

C23H28N4O3

Molecular Weight

408.502

InChI

InChI=1S/C23H28N4O3/c1-29-19-8-6-17(7-9-19)10-13-24-22(28)25-16-18-11-14-27(15-12-18)23-26-20-4-2-3-5-21(20)30-23/h2-9,18H,10-16H2,1H3,(H2,24,25,28)

InChI Key

RSCVWMCMKBEHAE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.